molecular formula C29H39NO4 B13450919 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)tetradecanoic acid CAS No. 2354668-38-3

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)tetradecanoic acid

Cat. No.: B13450919
CAS No.: 2354668-38-3
M. Wt: 465.6 g/mol
InChI Key: PGJQMKJWIAVRKT-UHFFFAOYSA-N
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Description

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)tetradecanoic acid is a synthetic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions .

Preparation Methods

The synthesis of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)tetradecanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the mixed anhydride method using isobutoxycarbonyl chloride or by the acid chloride method . The protected amino acid is then coupled with tetradecanoic acid under appropriate conditions to yield the final product.

Chemical Reactions Analysis

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)tetradecanoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium azide, isobutoxycarbonyl chloride, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)tetradecanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)tetradecanoic acid involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Fmoc group can be selectively removed under mild conditions, allowing for the sequential addition of amino acids to form peptides . The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)tetradecanoic acid is unique due to its specific structure and properties. Similar compounds include:

These compounds share the common feature of Fmoc protection but differ in their specific structures and applications.

Properties

CAS No.

2354668-38-3

Molecular Formula

C29H39NO4

Molecular Weight

465.6 g/mol

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)tetradecanoic acid

InChI

InChI=1S/C29H39NO4/c1-2-3-4-5-6-7-8-9-10-15-22(20-28(31)32)30-29(33)34-21-27-25-18-13-11-16-23(25)24-17-12-14-19-26(24)27/h11-14,16-19,22,27H,2-10,15,20-21H2,1H3,(H,30,33)(H,31,32)

InChI Key

PGJQMKJWIAVRKT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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